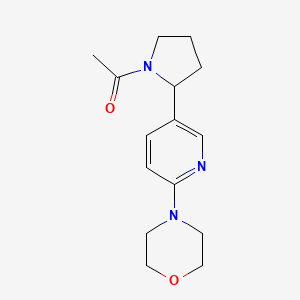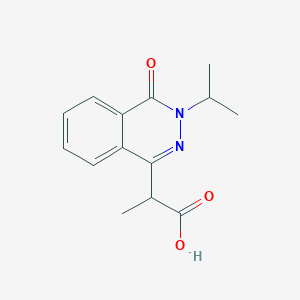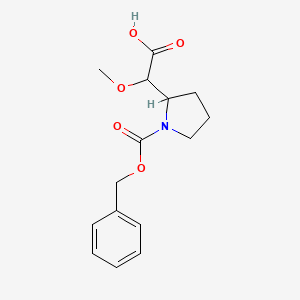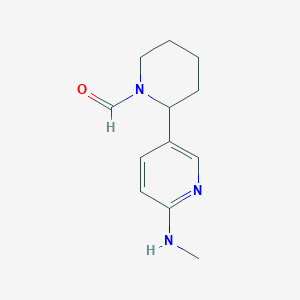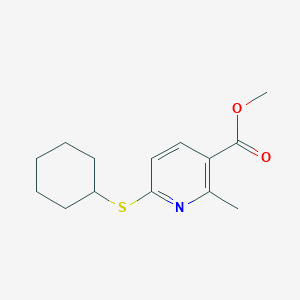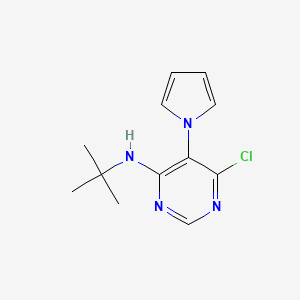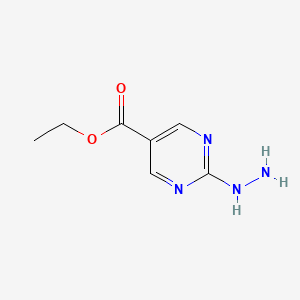
4-Isopropyltetrahydro-2H-pyran-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyltetrahydro-2H-pyran-4-OL is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 g/mol . It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. This compound is known for its unique structural features, which include a tetrahydropyran ring substituted with an isopropyl group and a hydroxyl group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Isopropyltetrahydro-2H-pyran-4-OL involves the Prins cyclization reaction. This reaction typically uses isoprenol and isovaleraldehyde as starting materials, with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds through the formation of a hemiacetal intermediate, followed by cyclization to form the tetrahydropyran ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid acid catalysts, such as iron-modified silica or alumosilicates . These catalysts offer advantages in terms of reusability and selectivity, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyltetrahydro-2H-pyran-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-isopropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of 4-isopropyltetrahydro-2H-pyran-4-chloride or 4-isopropyltetrahydro-2H-pyran-4-amine.
Applications De Recherche Scientifique
4-Isopropyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 4-Isopropyltetrahydro-2H-pyran-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the isopropyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .
Comparaison Avec Des Composés Similaires
4-Isopropyltetrahydro-2H-pyran-4-OL can be compared with other similar compounds, such as:
Tetrahydro-4H-pyran-4-ol: This compound lacks the isopropyl group, making it less lipophilic and potentially less effective in certain applications.
2H-Pyran-4-ol: This compound has a different ring structure, which can affect its reactivity and applications.
The presence of the isopropyl group in this compound makes it unique, as it enhances the compound’s chemical properties and broadens its range of applications.
Propriétés
Numéro CAS |
1339128-40-3 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
4-propan-2-yloxan-4-ol |
InChI |
InChI=1S/C8H16O2/c1-7(2)8(9)3-5-10-6-4-8/h7,9H,3-6H2,1-2H3 |
Clé InChI |
XUWIXDMDHOHGHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


